molecular formula C8H8BrNO3S B2696068 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid CAS No. 1016705-13-7

2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid

Cat. No.: B2696068
CAS No.: 1016705-13-7
M. Wt: 278.12
InChI Key: RJFITWAKMVXQIU-UHFFFAOYSA-N
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Description

2-[1-(5-Bromothiophen-2-yl)-N-methylformamido]acetic acid is a heterocyclic carboxylic acid derivative featuring a 5-bromothiophene ring, an N-methylformamido group, and an acetic acid moiety.

The bromothiophene core distinguishes this compound from its furan-based analogs. Thiophene’s sulfur atom contributes to greater aromaticity and polarizability compared to furan’s oxygen, which may enhance binding affinity in biological systems or alter reactivity in synthetic pathways .

Properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFITWAKMVXQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structure allows for various substitution reactions that can lead to the synthesis of complex molecules.

Pharmaceutical Development

Research indicates that 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid can act as an intermediate in the production of pharmaceuticals. Its bromothiophene moiety is particularly useful for enhancing biological activity and specificity in drug design.

Anticancer Activity Studies

Recent studies have evaluated the anticancer properties of compounds related to this compound. For instance, similar thiophene derivatives were tested against human tumor cells, demonstrating significant growth inhibition rates (mean GI50/TGI values around 15.72/50.68 μM) . This suggests a promising avenue for further exploration of this compound's potential in cancer therapeutics.

Material Science Applications

The compound has been investigated for its potential use in creating advanced materials due to its unique chemical structure. It can participate in coupling reactions leading to novel polymeric materials with desirable properties .

Mechanism of Action

The mechanism of action of 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromothiophene moiety may play a crucial role in these interactions due to its electronic properties .

Comparison with Similar Compounds

Key Structural Analogs

The primary analog for comparison is 2-[1-(5-Bromofuran-2-yl)-N-methylformamido]acetic acid (CAS: 954271-13-7), which replaces the thiophene ring with a furan ring. Other derivatives include metabolites and tetrazole-containing compounds (e.g., 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid ), but these differ significantly in core structure and functionality.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property 2-[1-(5-Bromothiophen-2-yl)-N-methylformamido]acetic Acid (Thiophene) 2-[1-(5-Bromofuran-2-yl)-N-methylformamido]acetic Acid (Furan)
Molecular Formula C₈H₇BrN₂O₃S (inferred) C₈H₈BrNO₄
Molecular Weight ~279.11 g/mol 262.06 g/mol
Heteroatom in Ring Sulfur (S) Oxygen (O)
Aromaticity Higher (due to S’s polarizability) Lower
Electron Density Enhanced π-electron delocalization Moderate
Purity Not reported ≥95%
Storage Likely room temperature (inferred from analog ) Room temperature

Crystallographic and Structural Insights

Crystallographic studies of related compounds (e.g., tetrazole derivatives ) utilize software such as SHELXL for refinement and Mercury CSD for visualization .

Research Findings and Industrial Relevance

  • Discontinuation Status : Both the thiophene and furan analogs are listed as discontinued by suppliers like CymitQuimica and American Elements , suggesting challenges in production, stability, or market demand.
  • Synthetic Utility : The bromine atom in both compounds offers a handle for further functionalization (e.g., cross-coupling reactions), though the thiophene variant’s electronic profile may favor Suzuki-Miyaura reactions over the furan analog .

Biological Activity

2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a bromothiophene moiety linked to a formamido group, which is significant for its biological interactions. The structural formula can be represented as follows:

C11H12BrN2O2S\text{C}_{11}\text{H}_{12}\text{BrN}_2\text{O}_2\text{S}

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the bromothiophene ring may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
  • Inhibition of Photosynthetic Electron Transport :
    • Similar compounds have been shown to inhibit photosynthetic electron transport in chloroplasts, which could indicate potential applications in herbicide development or agricultural pest management .
  • Antitubercular Activity :
    • Research on related compounds has demonstrated significant activity against Mycobacterium tuberculosis, suggesting that this compound may possess similar efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various substituted acetic acids, including derivatives of thiophene. Results indicated that certain structural modifications led to enhanced activity against both planktonic and biofilm-forming bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.16% to 0.31% for effective compounds .

CompoundMIC (planktonic)MIC (biofilm)
This compoundTBDTBD
Acetic Acid0.16%0.31%

Case Study 2: Inhibition of Photosynthetic Electron Transport

In a comparative analysis involving various substituted quinoline derivatives, it was found that modifications in the side chains significantly affected their inhibitory capacity on photosynthetic electron transport. This suggests a possible pathway for further exploration with the bromothiophene derivative .

Case Study 3: Antitubercular Activity

In a screening of novel compounds against Mycobacterium tuberculosis, several derivatives showed promising results, outperforming traditional antibiotics like isoniazid and pyrazinamide. While specific data for the target compound is limited, its structural similarity suggests potential for further investigation in this area .

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